Product packaging for Alloaromadendrene(Cat. No.:)

Alloaromadendrene

Cat. No.: B1252756
M. Wt: 204.35 g/mol
InChI Key: ITYNGVSTWVVPIC-XGFWRYKXSA-N
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Description

Contextualization of Tricyclic Sesquiterpenoids

Alloaromadendrene is classified as a tricyclic sesquiterpenoid, a subgroup characterized by a complex, three-ring carbon skeleton. Specifically, it is an aromadendrane-type sesquiterpenoid. mdpi.com The core structure of these compounds, including this compound, is a distinctive fusion of a five-membered ring (ring A), a seven-membered ring (ring B), and a three-membered cyclopropane (B1198618) ring (ring C). mdpi.comresearchgate.net This intricate architecture gives rise to multiple stereoisomers and a wide array of chemical derivatives. This compound is a stereoisomer of aromadendrene (B190605), differing in the spatial arrangement at a specific carbon atom. wur.nl

Historical Perspective of Aromadendrene and this compound Research

The study of aromadendrane sesquiterpenoids has a rich history. The parent compound, (+)-aromadendrene, was first isolated from the essential oil of Eucalyptus trees, which were historically known as Aromadendron trees, lending the class its name. wur.nl The structure of (+)-aromadendrene was successfully elucidated in 1953 by Birch and his colleagues. wur.nl A significant breakthrough in understanding this class of compounds came in 1966 when Büchi and his research group established the absolute configuration of (–)-alloaromadendrene. wur.nl Through total synthesis, they confirmed that (–)-alloaromadendrene is the C8 epimer of (–)-aromadendrene, featuring a cis-fused hydroazulene skeleton, in contrast to the trans-fused skeleton of aromadendrene. wur.nl

Significance of this compound in Academic Research

This compound is a molecule of considerable interest in academic research due to its unique structure and biological activities. It is a common component of the essential oils of many plants, including being found in commercially available eucalyptus oil distillation tails along with aromadendrene. wur.nlwur.nl

One of the key areas of research is its role in chemical ecology. Studies have investigated its function as a potential attractant, repellent, or pheromone in insects, influencing their behavior. wikipedia.org For instance, it has been identified as one of the volatile compounds from Nothofagus obliqua leaves that are relevant to the olfactory perception of the white worm beetle (Hylamorpha elegans). wikipedia.org Furthermore, its presence in plant emissions suggests a role in plant defense mechanisms against herbivores and pathogens. unn.edu.ng Research has also explored its allelopathic potential, where it can inhibit the growth of other plants. mdpi.com

In the field of biosynthesis, research has focused on understanding the enzymatic pathways that lead to the formation of this compound and other aromadendrane-type sesquiterpenes. These compounds are synthesized from farnesyl pyrophosphate (FPP) through the action of specific enzymes known as sesquiterpene synthases (STSs). mdpi.comresearchgate.net

Furthermore, the chiral nature of this compound makes it a valuable starting material, or chiral synthon, in organic synthesis. wur.nl Its complex, stereochemically defined structure can be chemically modified to create other complex molecules, such as different sesquiterpenes, which may have potential applications in various industries. wur.nl

Recent studies have also highlighted the antioxidant properties of this compound. Research on the nematode Caenorhabditis elegans has shown that this compound can protect against oxidative stress and even extend the lifespan of the organism. nih.gov

Chemical Data of this compound

Below are tables summarizing the key chemical and physical properties of this compound, as well as its spectroscopic data.

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₅H₂₄ nist.govnih.gov
Molecular Weight204.35 g/mol nih.gov
CAS Number25246-27-9 nist.govnih.gov
IUPAC Name(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene nih.gov
XLogP34.7 nih.gov
Boiling PointNot available
Refractive Index1.50100 @ 20.00 °C thegoodscentscompany.com
Specific Gravity0.92300 @ 20.00 °C thegoodscentscompany.com
Spectroscopic Data of this compound
TechniqueData ReferenceSource
¹H NMRAvailable nih.gov
¹³C NMRAvailable nih.gov
Mass Spectrometry (GC-MS)Available nist.govnih.gov
Infrared (IR) SpectroscopyAvailable nih.gov

Natural Occurrence and Distribution of this compound and its Derivatives

This compound is a naturally occurring sesquiterpene found in the essential oils of various plant species. smolecule.com Its presence and concentration can vary depending on the plant species, geographical location, and even the specific part of the plant examined. This compound oxide is a derivative that has also been identified in plant essential oils. researchgate.nettandfonline.com

Presence in Plant Essential Oils

This compound is primarily found in essential oils extracted from a diverse range of plant families. smolecule.com

Occurrence in Specific Plant Families and Genera

The distribution of this compound and its derivatives has been documented in several plant families, highlighting its presence across various botanical groups.

Within the Asteraceae family, this compound is notably present in the essential oils of Chamaemelum nobile (Roman chamomile) and Tanacetum vulgare (tansy). smolecule.com Research on Chamaemelum nobile has identified this compound as one of the components in its essential oil, although often in smaller amounts compared to major constituents like α-bisabolol and farnesene. ajol.info Studies on Tanacetum vulgare have also reported the presence of this compound in its essential oil composition. cabidigitallibrary.orgredalyc.org The concentration of this compound in T. vulgare essential oil can be relatively low. cabidigitallibrary.orgredalyc.org

Here is a summary of this compound content in some Asteraceae species:

Plant SpeciesCommon NameThis compound Content (%)Reference
Chamaemelum nobileRoman chamomile< 1% ajol.info
Tanacetum vulgareTansy0.1% cabidigitallibrary.orgredalyc.org
Tanacetum macrophyllum0.1% researchgate.net

Cinnamomum osmophloeum, an indigenous tree species in Taiwan belonging to the Lauraceae family, has been shown to contain this compound in its leaf essential oil. researchgate.netacs.orgnih.gov Studies on different chemotypes of C. osmophloeum have identified this compound as a component, particularly in the mixed type, where it was found at a concentration of 5.0%. researchgate.netacs.orgnih.gov This concentration was considered minor compared to other major compounds in the essential oil. acs.orgnih.gov

Here is a summary of this compound content in Cinnamomum osmophloeum:

Plant SpeciesPlant PartChemotypeThis compound Content (%)Reference
Cinnamomum osmophloeumLeavesMixed type5.0% researchgate.netacs.orgnih.gov

This compound has been identified as a constituent in the essential oils of certain species within the Rosaceae, Lamiaceae, and Moringaceae families. In the essential oils from three Ethiopian medicinal plants, Hagenia abyssinica (Rosaceae), Leonotis ocymifolia (Lamiaceae), and Moringa stenopetala (Moringaceae), this compound was reported as a principal volatile oil component in one study, present at a concentration of 58.57%. nih.govnih.gov Another study on the essential oil of Hagenia abyssinica also reported the presence of this compound. researchgate.net Similarly, Leonotis ocymifolia essential oil has been found to contain this compound. academicjournals.org

Here is a summary of this compound content in some species from these families:

Plant SpeciesFamilyThis compound Content (%)Reference
Hagenia abyssinicaRosaceae58.57% (as principal component in one study) nih.govnih.gov
Leonotis ocymifoliaLamiaceae1.54% (epoxy-allo aromadendrene) academicjournals.orgacademicjournals.org
Moringa stenopetalaMoringaceae58.57% (as principal component in one study) nih.govnih.gov

In the Apiaceae family, the derivative this compound oxide has been found in Daucus muricatus. researchgate.nettandfonline.comtandfonline.comresearchgate.net Analysis of the essential oils from Sicilian accessions of Daucus muricatus revealed the presence of this compound oxide in both the flower and root essential oils. researchgate.nettandfonline.comtandfonline.com The concentration of this compound oxide was reported as 15.6% in the root essential oil and 11.5% in the flower essential oil. researchgate.nettandfonline.comtandfonline.com

Here is a summary of this compound oxide content in Daucus muricatus:

Plant SpeciesPlant PartThis compound oxide Content (%)Reference
Daucus muricatusRoot15.6% researchgate.nettandfonline.comtandfonline.com
Daucus muricatusFlower11.5% researchgate.nettandfonline.comtandfonline.com

Eucalyptus globulus, a widely planted tree species belonging to the Myrtaceae family, is another source of this compound in its essential oil. tandfonline.comnih.govkanhanatureoils.commagtechjournal.comtandfonline.commdpi.comnascentnaturals.commdpi.comusda.govencyclopedia.pub Studies on the chemical composition of Eucalyptus globulus essential oil from various regions have reported varying concentrations of this compound. For instance, essential oil from Eucalyptus globulus grown in Iran contained this compound at a concentration of 3.98%. researchtrend.net Another study on Eucalyptus globulus from China identified this compound at 2.47% in the leaf essential oil. magtechjournal.com this compound has also been listed as a constituent in Eucalyptus globulus essential oil with concentrations around 2%. nascentnaturals.com

Here is a summary of this compound content in Eucalyptus globulus:

Plant SpeciesPlant PartThis compound Content (%)Reference
Eucalyptus globulusAerial parts3.98% researchtrend.net
Eucalyptus globulusLeaves2.47% magtechjournal.com
Eucalyptus globulusLeaves~2% nascentnaturals.com
Eucalyptus globulusFruit Essent. Oil0% usda.gov
Eucalyptus globulusAqueous ethanol (B145695) extract of leaves3.80% mdpi.comencyclopedia.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1252756 Alloaromadendrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1aR,4aS,7R,7aS,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene

InChI

InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h10-14H,1,5-8H2,2-4H3/t10-,11-,12-,13+,14-/m1/s1

InChI Key

ITYNGVSTWVVPIC-XGFWRYKXSA-N

SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]1[C@H]3[C@H](C3(C)C)CCC2=C

Canonical SMILES

CC1CCC2C1C3C(C3(C)C)CCC2=C

Synonyms

alloaromadendrene

Origin of Product

United States

Natural Occurrence and Distribution of Alloaromadendrene and Its Derivatives

Presence in Plant Essential Oils

Occurrence in Specific Plant Families and Genera

Liliaceae Family: Dianella ensifolia

Alloaromadendrene has been identified as a component in the essential oil of Dianella ensifolia (Liliaceae). Studies on the essential oil from the aerial parts of D. ensifolia have shown allo-aromadendrene as one of the major compounds, present at a concentration of 7.3%. researchgate.netresearchgate.net Other significant components in this essential oil include geranylacetone (B162166) (6.2%), hexahydrofarnesyl acetone (B3395972) (4.4%), longifolene (B8805489) (4.2%), and β-caryophyllene (4.0%). researchgate.netresearchgate.net Dianella ensifolia, an evergreen perennial herb, is distributed in tropical and subtropical regions, including southern China, India, Japan, Madagascar, and Southeast Asia. researchgate.netwikipedia.orgsocfindoconservation.co.id

Cupressaceae Family: Cupressus cashmeriana

In the Cupressaceae family, allo-aromadendrene is found in Cupressus cashmeriana. Analysis of the essential oils from the leaves and twigs of C. cashmeriana revealed allo-aromadendrene as a component, particularly in the leaf oil. The leaf oil of C. cashmeriana has been reported to contain allo-aromadendrene at a concentration of 7.0%. nih.govebi.ac.ukresearchgate.netbiocrick.com Other major constituents in the leaf oil include alpha-pinene (B124742) (21.8%), epizonarene (8.0%), sabinene (B1680474) (7.9%), limonene (B3431351) (7.6%), and gamma-terpinene (B192506) (7.0%). nih.govebi.ac.ukresearchgate.netbiocrick.com The twig oil composition differs, with major components being carvacrol (B1668589) methyl ether (35.4%), manool (B191784) (16.1%), and carvacrol (14.2%). nih.govbiocrick.com

Asteraceae Family: Artemisia annua L. and Ambrosia artemisiifolia L.

Similar to Zingiber officinale, the provided search results did not yield specific information detailing the occurrence of this compound in Artemisia annua L. or Ambrosia artemisiifolia L..

Distribution within Plant Organs

The distribution of this compound can vary within different organs of a plant. For instance, in Cupressus cashmeriana, allo-aromadendrene was found to be a major component of the leaf essential oil (7.0%) but was not listed as a major component in the twig oil. nih.govresearchgate.netbiocrick.com In Spiranthera odoratissima, this compound was present in both leaf and flower essential oils, with a concentration of 5.2% reported in the flower oil. acgpubs.orgacgpubs.orgresearchgate.net Studies on Blumea balsamifera have also indicated variations in essential oil composition depending on the plant organ, with young leaves showing the highest essential oil yield. researchgate.net While specific data on this compound concentration across all organs (leaves, flowers, roots, bark) for a single species is not comprehensively available in the provided results, the existing information suggests that its distribution is not uniform throughout the plant.

Detection in Other Biological Systems

Fungal Production and Distribution

Aromadendrene-type sesquiterpenoids, which include this compound, have been identified in several fungal species. This suggests that fungi are a notable source of this class of compounds.

Specific fungal species reported to produce this compound-type sesquiterpenoids include Muscodor yucatanensis, Aspergillus aculeatus Iizuka, Penicillium melinii Thom, and Monascus purpureus. mdpi.comnih.govresearchgate.net The discovery of these compounds in these microorganisms provides a basis for further research into their distribution and the mechanisms of their synthesis in fungi. mdpi.com

Muscodor yucatanensis, an endophytic fungus isolated from Bursera simaruba, has been shown to produce a mixture of volatile organic compounds (VOCs) that include aromadendrene (B190605), a related compound to this compound. nih.gov this compound itself has been reported in the mixture of VOCs produced by Muscodor yucatanensis. researchgate.net

Aspergillus aculeatus Iizuka is another fungal species known to produce aromadendrene-type sesquiterpenoids, including this compound and viridiflorene. science.gov Aspergillus aculeatus is a filamentous fungus commonly found in soil and is known for its ability to produce various enzymes. biodiversidad.coresearchgate.net

Penicillium melinii Thom has also been identified as a producer of aromadendrene-type sesquiterpenoids. mdpi.comnih.gov Penicillium melinii is a recognized species within the Penicillium genus. mycobank.orggbif.org

Monascus purpureus, a mold known for its use in producing fermented foods and pigments, is another fungal source where aromadendrene-type sesquiterpenoids, such as spathulenol (B192435) and potentially this compound, have been found. mdpi.comnih.govresearchgate.netwikipedia.orgmdpi.com

The presence of this compound-type sesquiterpenoids in these diverse fungal species highlights the capacity of the fungal kingdom to synthesize these complex molecules.

Presence in Insect Volatiles

This compound has been detected in the volatile profiles of certain insects, playing a potential role in their chemical ecology. A notable example is its presence in the rectal glands of the male guava fruit fly, Bactrocera correcta. researchgate.netsenasica.gob.mxsenasica.gob.mxnih.govperflavory.com

Studies on wild Bactrocera correcta males captured in Thailand revealed that a significant proportion of these flies store large quantities of sesquiterpene hydrocarbons in their rectal glands. researchgate.netsenasica.gob.mxnih.gov These sesquiterpenes include β-caryophyllene, α-humulene, and this compound. researchgate.netsenasica.gob.mxnih.gov The total quantity of these sesquiterpenes can exceed 250 μg per gland. researchgate.netsenasica.gob.mx Specifically, the mean quantity of this compound found in the rectal glands of wild B. correcta males was reported as 41.8 ± 42.5 μg per gland (N=5). senasica.gob.mx

The accumulation of these sesquiterpenes in the rectal glands of B. correcta males occurs in addition to, or sometimes instead of, phenylpropanoid metabolites that are sequestered after feeding on methyl eugenol. researchgate.netsenasica.gob.mxnih.gov This distinct difference in volatile profiles compared to closely related species, such as Bactrocera dorsalis, suggests a potential role for these compounds in reproductive isolation or other ecological interactions. researchgate.netsenasica.gob.mxnih.gov Laboratory-reared males of B. correcta also sequestered β-caryophyllene and α-humulene when supplied with them, indicating an ability to accumulate these specific sesquiterpenes. nih.gov

Biosynthesis and Metabolic Pathways of Alloaromadendrene

Precursor Compounds and Initial Pathways

All terpenoids, including sesquiterpenes like alloaromadendrene, originate from the C5 isomeric units IPP and DMAPP. pnas.orgontosight.ai These essential precursors are synthesized through two distinct metabolic routes in plants and some microorganisms: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. pnas.orgontosight.aiplos.orgnih.gov

Mevalonate (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Integration

In plants, the MVA pathway is primarily localized in the cytosol, while the MEP pathway operates in the plastids. pnas.orgnih.govbiorxiv.org The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate, which is then phosphorylated and decarboxylated to produce IPP. nih.govwikipedia.orgresearchgate.net The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, leading to the formation of MEP and subsequently IPP and DMAPP. ontosight.ai

While the classical view posits that the MVA pathway predominantly supplies precursors for sesquiterpenes and triterpenes in the cytosol, and the MEP pathway provides precursors for monoterpenes, diterpenes, and carotenoids in the plastids, there is increasing evidence of metabolic crosstalk between the two pathways. pnas.orgplos.orgnih.govbiorxiv.orgresearchgate.netresearchgate.net This crosstalk involves the exchange of IPP and DMAPP between the cytosol and plastids, allowing for a more flexible and integrated terpenoid biosynthetic network. pnas.orgnih.govresearchgate.net Studies using isotopic labeling have shown that both pathways can contribute to the biosynthesis of sesquiterpenes, although the relative contribution can vary depending on the plant species, tissue type, and developmental stage. researchgate.netresearchgate.net

Farnesyl Diphosphate (B83284) (FPP) Synthesis via Farnesyl Diphosphate Synthase (FPPS)

Farnesyl diphosphate (FPP) is the direct fifteen-carbon precursor for all sesquiterpenes. wikipedia.orgmdpi.com It is synthesized from IPP and DMAPP through a series of sequential condensation reactions catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). frontiersin.orgbibliotekanauki.plmdpi.comnih.gov FPPS catalyzes the head-to-tail condensation of one molecule of DMAPP with two molecules of IPP. frontiersin.orgbibliotekanauki.pl This enzyme is a key branch point in the isoprenoid pathway, directing metabolic flux towards the biosynthesis of sesquiterpenes, triterpenes, and sterols. frontiersin.orgbibliotekanauki.plmdpi.comnih.govmdpi.com FPPS enzymes have been identified and characterized in various organisms, including plants. frontiersin.orgbibliotekanauki.plmdpi.comnih.gov Plant FPPS enzymes are typically localized in the cytosol, consistent with the primary synthesis of sesquiterpenes in this compartment. mdpi.commdpi.com

Sesquiterpene Synthase-Mediated Cyclization

The conversion of the linear FPP molecule into the diverse cyclic structures of sesquiterpenes, such as this compound, is catalyzed by a diverse family of enzymes known as sesquiterpene synthases (STSs), also referred to as terpene synthases (TPS). mdpi.comnih.govresearchgate.net These enzymes are responsible for the remarkable structural diversity observed among sesquiterpenes. nih.govresearchgate.netnumberanalytics.com

Mechanisms of Cyclization from FPP to this compound Skeleton

The cyclization of FPP to form sesquiterpenes involves complex carbocationic reaction mechanisms initiated by the ionization of the diphosphate moiety from FPP. researchgate.netresearchgate.net This generates a farnesyl cation, which can undergo a series of intramolecular cyclizations, rearrangements, and deprotonations to form the final sesquiterpene product. researchgate.netresearchgate.net Alternatively, FPP can be isomerized to nerolidyl diphosphate (NPP), which can also serve as a substrate for STSs and undergo similar cyclization reactions via a nerolidyl cation intermediate. researchgate.netresearchgate.net The specific folding of the FPP or NPP substrate within the active site of a particular STS dictates the cyclization pathway and the final sesquiterpene product formed. researchgate.netnih.gov The formation of the this compound skeleton involves specific cyclization and rearrangement steps characteristic of germacrene-type sesquiterpenes, which often serve as intermediates in the formation of more complex structures like the cyclopropane (B1198618) ring fused to the azulene (B44059) system found in this compound.

Identification and Characterization of Relevant Sesquiterpene Synthases (STSs)

Sesquiterpene synthases are a large and functionally diverse family of enzymes. nih.govresearchgate.net The identification and characterization of the specific STS responsible for catalyzing the formation of this compound from FPP is crucial for understanding its biosynthesis. This typically involves isolating genetic material from organisms known to produce this compound, identifying potential STS genes based on sequence homology to known terpene synthases, cloning and expressing these genes, and then assaying the recombinant enzymes for their ability to convert FPP (or NPP) into this compound. mdpi.comnih.govnih.gov Detailed research findings in this area often involve enzyme kinetics, substrate specificity studies, and structural analysis of the synthases to elucidate their reaction mechanisms. While general mechanisms for sesquiterpene cyclization from FPP have been established, the specific STS(s) responsible for the precise cyclization and rearrangement steps leading to this compound would need to be identified through targeted research efforts on this compound-producing organisms.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound91746537 nih.gov
Isopentenyl Diphosphate (IPP)1195 nih.gov
Dimethylallyl Diphosphate (DMAPP)647 metabolomicsworkbench.org
Farnesyl Diphosphate (FPP)445713 nih.gov
Mevalonate (Anion of Mevalonic Acid)5288798 nih.gov
Methylerythritol Phosphate (MEP)443198 wikipedia.org

Data Table Example (Illustrative - Specific this compound Synthase Data Needed for Real Table)

While specific quantitative data on this compound synthase activity was not found in the search results, an illustrative table based on typical enzyme characterization data is provided below. A real data table would require specific experimental results for the enzyme(s) involved in this compound synthesis.

Enzyme/Pathway StepSubstrate(s)Product(s)Cellular LocalizationKey Enzyme(s)
MVA Pathway Acetyl-CoAIPPCytosolHMG-CoA reductase, Mevalonate kinase, etc. nih.gov
MEP Pathway Pyruvate, G3PIPP, DMAPPPlastidDXP synthase, DXR, etc. ontosight.ai
FPP Synthesis IPP, DMAPPFPPCytosol (primarily)Farnesyl Diphosphate Synthase (FPPS) mdpi.commdpi.com
This compound Biosynthesis FPP (or NPP)This compoundCytosolThis compound Synthase (Specific STS)

Post-Cyclization Modifications

Following the initial cyclization of FPP by STSs to form the basic this compound skeleton, further structural diversity is achieved through post-cyclization modifications. nih.gov These modifications can include oxidation, acylation, and glycosylation at different positions on the carbon skeleton. nih.gov

Enzymatic Tailoring by Cytochrome P450 Oxidases and Other Enzymes

Cytochrome P450 monooxygenases (P450s) are a superfamily of enzymes that play a significant role in the enzymatic tailoring of terpenoids, including sesquiterpenes like this compound. nih.govnih.govgoogle.comgoogle.com These enzymes are typically involved in catalyzing the oxidation of hydrophobic substrates, such as terpene molecules, to more hydrophilic ones. google.comgoogle.com P450s can catalyze reactions such as hydroxylation, epoxidation, and further oxidation reactions. nih.govgoogle.com The catalytic activity of P450s requires two electrons, which are often supplied by an electron donor protein, such as a cytochrome P450 reductase (CPR), particularly in eukaryotes. google.com Other tailoring enzymes in addition to P450 oxidases also contribute to the modification of the basal sesquiterpene skeletons, leading to compounds with diverse activities. nih.govmdpi.com

Formation of Oxidized Derivatives (e.g., this compound oxide)

Oxidized derivatives of this compound, such as this compound oxide, are formed through enzymatic modifications, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net For instance, it has been proposed that the biosynthesis of ledol (B1674693) can occur directly from this compound or through this compound epoxide. researchgate.net this compound oxide has been identified as a component in various plant volatile oils. researchgate.net

Genetic and Metabolic Engineering Approaches

Genetic and metabolic engineering strategies have been employed to study and enhance the production of aromadendrene-type sesquiterpenoids, including this compound, in heterologous hosts. nih.govmdpi.com

Heterologous Biosynthesis of this compound-Type Sesquiterpenoids (e.g., in Escherichia coli and Saccharomyces cerevisiae)

Model microorganisms such as Escherichia coli and Saccharomyces cerevisiae are frequently used as hosts for the heterologous biosynthesis of sesquiterpenoids. nih.govfrontiersin.org These organisms have well-characterized genetic backgrounds, are relatively easy to culture, and possess precursor metabolic pathways (MEP in E. coli and MVA in S. cerevisiae) that can be engineered for sesquiterpene synthesis. nih.govfrontiersin.org

E. coli has been engineered to improve the supply of IPP and DMAPP by augmenting enzymes in its native MEP pathway or by introducing the heterologous MVA pathway from organisms like S. cerevisiae. frontiersin.orgresearchgate.net While E. coli is effective for producing basic sesquiterpene skeletons, S. cerevisiae offers the advantage of having native redox systems that can support cytochrome P450-mediated modifications, making it potentially superior for synthesizing more complex, oxygenated terpenoids. frontiersin.org Although metabolic engineering for aromadendrene-type sesquiterpenes has primarily been reported in E. coli to date, strategies involving the engineering of the MVA pathway from S. cerevisiae into E. coli have been used to enhance the production of certain aromadendrene-type compounds. mdpi.com

Gene Expression Analysis and Pathway Regulation in Producing Organisms (e.g., Aquilaria sinensis)

Studies on organisms that naturally produce aromadendrene-type sesquiterpenoids, such as Aquilaria sinensis (agarwood trees), involve analyzing gene expression to understand pathway regulation. frim.gov.mymdpi.comnih.govplos.orgnih.gov Agarwood formation, which involves the accumulation of sesquiterpenes, is often induced by stress factors like wounding or fungal infection. frim.gov.mymdpi.comnih.govplos.orgnih.gov

Transcriptome analysis in A. sinensis has revealed that genes involved in sesquiterpenoid biosynthesis, including those in the MVA and MEP pathways and sesquiterpene synthases, are upregulated following induction. mdpi.comnih.govplos.orgnih.gov Key enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) in the MVA pathway and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in the MEP pathway show increased expression. frim.gov.mymdpi.complos.orgnih.gov Sesquiterpene synthase genes, such as ASS1, are also significantly upregulated upon stimulation, indicating their crucial role in sesquiterpene formation in agarwood. frim.gov.myplos.orgnih.gov Transcription factors are also implicated in regulating the expression of genes involved in agarwood sesquiterpene formation. mdpi.com

Strategies for Enhancing Production Yields

Enhancing the production yields of this compound and related sesquiterpenoids through metabolic engineering involves several strategies. A key aspect is the optimization of the upstream metabolic pathways (MVA and MEP) to increase the supply of the precursor FPP. nih.govfrontiersin.orgresearchgate.net This can be achieved by augmenting the expression of bottleneck enzymes in these pathways. frontiersin.orgresearchgate.net

Another strategy involves modifying or optimizing the sesquiterpene synthases (STSs) responsible for cyclizing FPP to the desired product. nih.govmdpi.com This can include protein engineering to improve enzyme activity or specificity. nih.gov Additionally, optimizing the expression levels of the genes in the heterologous pathway and improving the translation of key enzymes can lead to higher yields. mdpi.com Selecting appropriate host organisms and combining various engineering strategies are crucial for improving the efficiency and yield of aromadendrene-type sesquiterpene production. mdpi.comresearchgate.net For example, strategies in E. coli have included heterologous overexpression of S. cerevisiae FPPS and components of the MVA pathway, leading to significant increases in sesquiterpene levels. researchgate.net

Molecular Structure and Stereochemical Investigations

Elucidation of Alloaromadendrene’s Tricyclic Skeleton

This compound possesses a tricyclic carbon skeleton derived from the aromadendrane class of sesquiterpenes. mdpi.com This core structure is defined by the fusion of a five-membered ring (ring A), a seven-membered ring (ring B), and a three-membered cyclopropane (B1198618) ring (ring C). mdpi.com The elucidation of this skeleton involved various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netresearchgate.net Early studies on aromadendrane sesquiterpenes, including this compound, were challenging due to limited analytical methods, but advancements have allowed for more accurate structural determinations. wur.nl

Detailed Stereochemical Characterization

The stereochemistry of this compound is crucial to its identity and function. Detailed investigations have focused on its absolute configuration, the conformational analysis of its hydroazulene system, and the implications of its chiral properties.

The absolute configuration of this compound has been determined, establishing the precise spatial arrangement of atoms in its chiral centers. wur.nlscispace.com For (-)-alloaromadendrene, the absolute configuration has been reported as (1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene. nih.gov This determination is critical as different enantiomers can exhibit distinct biological activities. Methods for determining absolute configuration often involve techniques like X-ray crystallography, particularly for compounds with chiral quaternary carbon centers, and potentially using chiral shift reagents in NMR spectroscopy. tcichemicals.comrsc.orgyoutube.comyoutube.com

This compound is a chiral compound, meaning it is non-superimposable on its mirror image. smolecule.com Its chiral properties arise from the presence of stereocenters within its tricyclic structure. Chirality is particularly significant in biological contexts because many biological targets, such as receptors and enzymes, are also chiral and can interact differently with different enantiomers of a compound. mdpi.com The specific stereochemistry of this compound contributes to its unique biological activities, which are currently under investigation and may include antioxidant, antimicrobial, and anti-inflammatory properties. smolecule.comresearchgate.netresearchgate.net The presence of the gem-dimethylcyclopropyl unit in this compound, for example, has been linked to its antimicrobial activity. researchgate.net

Structural Analysis of this compound Derivatives (e.g., epoxides)

This compound can undergo various chemical transformations, leading to the formation of derivatives such as epoxides. smolecule.com Structural analysis of these derivatives is essential for understanding how modifications to the core structure affect their properties. This compound epoxide, for instance, is a known derivative. thegoodscentscompany.comnist.govnist.govnist.govnih.govnih.gov Structural determination of these epoxides and other derivatives often utilizes spectroscopic techniques like NMR and MS. researchgate.net Studies on the rearrangement reactions of related epoxides have provided insights into the reactivity and structural transformations possible within this class of compounds. researchgate.net The stereochemistry of epoxide rings in such derivatives is also a critical aspect of their structural characterization. wur.nl

Table 1: Key Properties of (-)-Alloaromadendrene

PropertyValueSource
Molecular FormulaC₁₅H₂₄ nih.govguidechem.com
Molecular Weight204.35 g/mol nih.govguidechem.com
CAS Number25246-27-9 nih.govguidechem.com
IUPAC Name(1aR,4aS,7R,7aR,7bS)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene nih.gov
InChIKeyITYNGVSTWVVPIC-DHGKCCLASA-N nih.govguidechem.com
AppearanceColorless clear liquid (estimated) thegoodscentscompany.com
Specific Gravity0.92300 @ 20.00 °C (estimated) thegoodscentscompany.com
Refractive Index1.50100 @ 20.00 °C (estimated) thegoodscentscompany.com
Boiling Point257.00 to 258.00 °C @ 760.00 mm Hg (estimated) thegoodscentscompany.com
Vapor Pressure0.023000 mmHg @ 25.00 °C (estimated) thegoodscentscompany.com
XLogP3-AA4.7 nih.govthegoodscentscompany.com

Table 2: this compound Derivatives Mentioned

DerivativeMolecular Formula (where available)PubChem CID (where available)
This compound epoxideC₁₅H₂₄O91746712 nih.gov, 5317401 thegoodscentscompany.com
(+)-apoaromadendroneNot specifiedNot specified

Biological Activities and Mechanisms of Action Non Human/clinical Focus

Antioxidant Activity and Oxidative Stress Mitigation

Alloaromadendrene has demonstrated antioxidant capabilities, contributing to the mitigation of oxidative stress in different biological systems.

Studies using the nematode Caenorhabditis elegans as an in vivo model have shown that this compound provides protective effects against experimentally induced oxidative stress. Specifically, this compound has been shown to protect C. elegans against oxidative stress induced by juglone (B1673114) (walnut quinone). researchgate.netmedchemexpress.commedchemexpress.comacs.org This protective effect is associated with a notable outcome: the prolongation of the lifespan of C. elegans. researchgate.netmedchemexpress.comacs.orgnih.gov The essential oil containing this compound from Cinnamomum osmophloeum leaves has been identified as having in vivo antioxidant activities in C. elegans, with this compound playing a key role against juglone-induced oxidative stress. researchgate.netacs.orgnih.gov

Investigations into the molecular mechanisms behind this compound's effects in C. elegans have highlighted the involvement of the FOXO transcription factor DAF-16. DAF-16 is the sole homolog of FOXO transcription factors in C. elegans and plays a crucial role in integrating signals related to aging, stress, and metabolism. nih.govfrontiersin.org Research indicates that DAF-16 is required for the oxidative stress resistance and longevity phenotypes mediated by this compound in C. elegans. researchgate.netacs.orgnih.gov This suggests that this compound exerts its beneficial effects, at least in part, through the modulation of the DAF-16 signaling pathway.

Beyond its effects in C. elegans, this compound has also been suggested to play a role in the resistance of terrestrial plants to abiotic stress. This compound is reported to contribute to oxidative stress resistance in these plants. researchgate.net This contribution suggests that volatile compounds like this compound could potentially act as signal molecules in plants to help them cope with abiotic stresses. researchgate.net Plants employ various mechanisms to respond to abiotic stresses, including the activation of antioxidant systems and the synthesis of signaling molecules. frontiersin.orgnih.govnih.govmdpi.com

Antimicrobial Properties

This compound and its derivatives have demonstrated antimicrobial properties in laboratory settings, affecting both bacteria and fungi.

In vitro studies have indicated that essential oils containing this compound possess antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. researchgate.netjmb.or.krjmb.or.krresearchgate.net For instance, essential oils in which this compound is a component have shown potential broad-spectrum in vitro antibacterial activity. researchgate.net Specifically, this compound has been identified as a component in essential oils exhibiting antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA). jmb.or.krjmb.or.krresearchgate.net Essential oils containing this compound have also shown activity against Gram-negative bacteria such as Escherichia coli and Citrobacter freundii, as well as the Gram-positive bacterium Listeria monocytogenes, although the sensitivity of L. monocytogenes was reported to be lesser compared to the Gram-negative strains tested in one study. nih.gov

Mechanisms of Microbial Growth Inhibition

Research suggests that essential oils containing this compound, among other compounds, can exhibit antimicrobial activity. While specific mechanisms of action for this compound alone against microbial growth are not extensively detailed in the provided search results, studies on essential oils containing this compound offer some insights. For instance, the essential oil of Artemisia giraldii, which contains sesquiterpenes, demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. The proposed mechanisms included increasing bacterial suspension's relative conductivity, alkaline phosphatase activity, and protein concentration, leading to cell membrane rupture and atrophy. semanticscholar.org Another study on the essential oil of Dianella ensifolia, where this compound was a major component, also showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net While these studies highlight the potential of essential oils containing this compound as antimicrobial agents, they often attribute the activity to the complex mixture of compounds rather than isolating the specific mechanism of this compound.

Anti-Inflammatory Modulatory Effects

This compound has been investigated for its anti-inflammatory properties, with several studies focusing on its effects in in vitro models and its influence on various signaling pathways and enzymes involved in inflammation.

In vitro Studies on Inflammatory Responses

In vitro studies have indicated that essential oils containing this compound can reduce inflammatory responses. For example, an essential oil containing this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 cells. ingentaconnect.comresearchgate.netnih.gov This suggests that this compound, as a component of these oils, may contribute to the suppression of inflammatory mediators released by activated immune cells.

Modulation of Signaling Pathways (e.g., TLR4/NF-κB, NLRP3 Inflammasome)

Studies have explored the impact of essential oils containing this compound on key inflammatory signaling pathways. Research on an essential oil demonstrated that it could significantly inhibit the expression of proteins in the NF-κB signaling pathway, including CD14, TLR4, MyD88, and p-IκBα, in LPS-induced RAW264.7 cells. ingentaconnect.comresearchgate.net The NF-κB pathway is a crucial regulator of inflammatory gene expression. frontiersin.orgmdpi.com Furthermore, the same essential oil was shown to inhibit the activation of the NLRP3 inflammasome. ingentaconnect.comresearchgate.net The NLRP3 inflammasome is a multiprotein complex that plays a significant role in the maturation and secretion of pro-inflammatory cytokines like IL-1β. Modulation of these pathways suggests a potential mechanism by which this compound contributes to anti-inflammatory effects.

Inhibition of Key Enzymes (e.g., LOX, COX-1, COX-2)

Essential oils containing this compound have been reported to inhibit key enzymes involved in the production of inflammatory mediators, such as lipoxygenase (LOX) and cyclooxygenases (COX-1 and COX-2). A study on the essential oil of Cleome amblyocarpa, which contains this compound epoxide, showed significant anti-inflammatory action via the inhibition of LOX, COX1, and COX2. mdpi.comnih.govresearchgate.net These enzymes are critical in the arachidonic acid pathway, leading to the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. mdpi.commdpi.com

Data on Enzyme Inhibition:

EnzymeIC₅₀ (µg/mL) - Cleome amblyocarpa EOStandard (Ibuprofen) IC₅₀ (µg/mL)
LOX1.67 mdpi.com1.53 mdpi.com
COX-112.77 mdpi.com10.26 mdpi.com
COX-213.43 mdpi.com12.71 mdpi.com

Note: This data is for the essential oil containing this compound epoxide, not isolated this compound.

Effects on Cellular Markers of Inflammation (e.g., cytokine production, nitric oxide synthesis)

This compound, as a component of essential oils, has been shown to influence cellular markers of inflammation. Studies have demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages treated with essential oils containing this compound. ingentaconnect.comresearchgate.netnih.gov Additionally, these essential oils have been observed to decrease nitric oxide (NO) synthesis. nih.govnih.govuta.edu Nitric oxide is a signaling molecule that can act as a pro-inflammatory mediator when produced in excess. nih.govjcdr.net The ability to suppress these markers highlights the anti-inflammatory potential associated with essential oils containing this compound.

Membrane Stabilization Properties

Some research indicates that essential oils containing this compound may possess membrane stabilization properties, which can contribute to their anti-inflammatory effects. A study evaluating the essential oil of Cleome amblyocarpa reported significant anti-inflammation via membrane stabilization. mdpi.comnih.govresearchgate.net Membrane stabilization can help prevent the release of inflammatory mediators from cells, such as the lysosomal enzymes involved in the inflammatory process. ekb.eg The essential oil significantly inhibited the lysis of red blood cells in a hypotonic solution, indicating a stabilizing effect on the cell membrane. mdpi.com

Data on Membrane Stabilization:

AssayIC₅₀ (µg/mL) - Cleome amblyocarpa EOStandard (Indomethacin) IC₅₀ (µg/mL)
HRBC Membrane Stabilization15.25 mdpi.com14.34 mdpi.com

Note: This data is for the essential oil containing this compound epoxide, not isolated this compound.

Anti-Proliferative and Cytotoxic Effects (Cell-based studies)

Inhibition of Cell Growth and Proliferation in Specific Cell Lines

This compound has demonstrated the ability to inhibit cell growth and proliferation in specific cell lines. Notably, it has been shown to significantly inhibit the proliferation of highly malignant +SA mouse mammary epithelial cells at a concentration of 20 µM. researchgate.netresearchgate.netresearchgate.netresearchgate.net Essential oil containing this compound as a major component also exhibited cytotoxic effects on human liver hepatocellular carcinoma (HepG2) and human breast adenocarcinoma (MCF-7) cell lines in a dose-dependent manner, with IC50 values of 61.35 ± 14.57 μg/mL and 56.53 ± 11.54 μg/mL, respectively. researchgate.net Additionally, this compound was identified as a component in the n-hexane fraction of Commiphora sphaerocarpa resin, which showed cytotoxic activity against several cancer cell lines, including non-small cell lung cancer (A549), ovarian cancer (A2780), and stomach cancer (SNU-638), with IC50 values ranging from 9.62 μg/ml to 10.30 μg/ml. astu.edu.et Agarwood essential oil, containing allo-aromadendrene (13.04%) among other sesquiterpenes, displayed moderate to high toxicity in brine shrimp lethality tests and resulted in time and dose-dependent reduction of proliferation in MDA-MB-231, HepG2, and B16F10 cancer cell lines. plos.org Studies on Veronica species essential oils and hydrosols, which contain allo-aromadendrene, also indicated antiproliferative activity against MDA-MB-231 and T24 cancer cell lines. mdpi.comnih.gov

Here is a summary of anti-proliferative and cytotoxic effects of this compound and extracts containing it:

SourceCompound/ExtractCell Lines TestedEffectConcentration/IC50
ResearchGate researchgate.netresearchgate.net(+)-Alloaromadendrene+SA mouse mammary epithelial cellsPotent Inhibition20 µM
ResearchGate researchgate.netDianella ensifolia essential oil (containing allo-aromadendrene)HepG2, MCF-7Cytotoxic61.35 ± 14.57 μg/mL (HepG2), 56.53 ± 11.54 μg/mL (MCF-7)
Ethiopian Journal of Science astu.edu.etCommiphora sphaerocarpa n-hexane fraction (containing this compound)A549, A2780, MIA-PaCa-2, SNU-638Cytotoxic9.62-10.30 μg/ml (A549, A2780, SNU-638)
PLOS One plos.orgAquilaria sinensis agarwood essential oil (containing allo-aromadendrene)MDA-MB-231, HepG2, B16F10Cytotoxic48.9–61.3 μg/mL (IC50 range across cell lines) plos.org
MDPI mdpi.com, PubMed nih.govVeronica species essential oils and hydrosols (containing allo-aromadendrene)MDA-MB-231, T24Antiproliferative13.41–42.05% (Hydrosols IC50), 158.1–970.4 µg/mL (EOs IC50) mdpi.com

Induction of Apoptotic Activity by Derivatives

Aromadendrene (B190605) oxide 2, a derivative of aromadendrene, has been shown to induce apoptosis (programmed cell death) in skin epidermoid cancer cells (A431) and precancerous (HaCaT) cells. researchgate.netbiocrick.comnih.gov This induction of apoptosis occurs through the activation of caspases, which are enzymes that mediate apoptosis, and by enhancing the expression of Bcl-2 family proteins, which regulate apoptosis. researchgate.net Studies have indicated that aromadendrene oxide 2 inhibits the growth and colony formation ability of A431 and HaCaT cells in a concentration-dependent manner. researchgate.netbiocrick.com It was found to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis via the accumulation of intracellular reactive oxygen species (ROS). researchgate.netbiocrick.com Inhibition of intracellular ROS using ascorbic acid and N-acetyl cysteine completely blocked the apoptotic effect. researchgate.netbiocrick.com Furthermore, aromadendrene oxide 2 treatment led to a loss of mitochondrial membrane potential, an increase in the Bax/Bcl-2 ratio, cytochrome c release, activation of caspases (specifically cleaved caspase-3 and caspase-9), and PARP cleavage, all of which are hallmarks of apoptosis. researchgate.netbiocrick.com

Ecological and Inter-Species Communication Roles

Role in Plant Defense Mechanisms Against Pathogens and Herbivores

Plants have evolved a variety of defense mechanisms against pathogens and herbivores, including the production of secondary metabolites like terpenes, alkaloids, and phenols. researchgate.netnih.govmdpi.comapsnet.org These compounds can act as repellents or toxins to herbivores or reduce plant digestibility. wikipedia.org this compound has been identified as one of the sesquiterpenes biosynthesized in Eucalyptus globulus plants in response to mechanical damage. researchgate.net This suggests a potential role for this compound in the chemical defense responses of plants against physical injury, which can be caused by herbivores. researchgate.net Plant defense mechanisms can be either constitutive (always present) or induced (produced in reaction to damage). wikipedia.org The presence of this compound following mechanical damage points towards an induced defense mechanism. researchgate.net

Volatile Organic Compound (VOC) Emissions in Ecosystem Dynamics

This compound is recognized as a volatile organic compound (VOC) and plays a role in the complex dynamics of ecosystems. Plants emit VOCs in response to various environmental factors, including herbivore attacks and physical damage, serving functions in communication and defense researchgate.netlu.se. These biogenic VOCs (BVOCs) are a significant component of atmospheric chemistry, influencing the formation and degradation of ozone and acting as precursors to secondary organic aerosols lu.secopernicus.org.

This compound has been identified among the VOCs emitted by plants such as Manihot esculenta (cassava), where VOCs are known to act as pest repellents, allelochemicals, and signals for plant-plant communication and attracting natural enemies of herbivores researchgate.net. Studies on cassava plants infested with spider mites (Mononychellus tanajoa, Tetranychus urticae, and Tetranychus gloveri) have shown that herbivory significantly increases total VOC emissions, with this increase being more pronounced under high herbivore loads researchgate.net. This compound is listed as one of the examples of these emitted VOCs researchgate.net.

Furthermore, the decomposition of plant litter, particularly in forest ecosystems, is another source of VOC emissions, including sesquiterpenes copernicus.orgmdpi.com. While the specific contribution of this compound from litter decomposition requires further detailed study, the broader context of VOC emissions from decaying plant material highlights the compound's potential involvement in nutrient cycling and atmospheric processes within ecosystems copernicus.orgmdpi.com.

Other Reported Biological Activities (e.g., analgesic, anticholinesterase, neuroprotective)

This compound and essential oils containing it have demonstrated a range of other biological activities in non-human and in vitro studies.

Analgesic Activity: Essential oils containing this compound have been investigated for their potential analgesic properties. For instance, the ethanolic extract of Blumea mollis, which contains this compound, has shown significant analgesic effects in animal models, as evaluated by methods such as the acetic acid-induced writhing test, tail immersion test, and tail flick test afjbs.com. These studies suggest that the extract, and potentially this compound within it, may exert both peripheral and central antinociceptive effects afjbs.com.

Anticholinesterase Activity: Research has indicated that essential oils containing this compound can exhibit anticholinesterase activity, which is relevant to conditions affecting cholinergic neurotransmission. Essential oil from Salvia pichinchensis, containing this compound (6.96%), showed selective inhibitory activity against butyrylcholinesterase (BChE) with an IC₅₀ of 50.70 μg/mL, and lower activity against acetylcholinesterase (AChE) with an IC₅₀ of 117.60 μg/mL researchgate.netacgpubs.org. Similarly, the essential oil of Lepechinia paniculata leaves, containing this compound, demonstrated moderate inhibitory activity against both AChE (IC₅₀ = 38.2 ± 2.9 µg/mL) and BuChE (IC₅₀ = 47.4 ± 2.3 µg/mL), while the flower essential oil showed more marked activity mdpi.com. Essential oil from Luvunga scandens leaves, with this compound as a component (4.5%), also exhibited moderate inhibition of BChE (IC₅₀ = 78.5 μg/mL) and AChE (IC₅₀ = 95.2 μg/mL) nih.gov. These findings suggest a potential role for this compound, as part of complex essential oil mixtures, in modulating cholinesterase activity.

Here is a summary of anticholinesterase activity data for essential oils containing this compound:

Source PlantThis compound Content (%)AChE IC₅₀ (μg/mL)BuChE IC₅₀ (μg/mL)Citation
Salvia pichinchensis6.96117.6050.70 researchgate.netacgpubs.org
Lepechinia paniculata (Leaves)Present38.2 ± 2.947.4 ± 2.3 mdpi.com
Lepechinia paniculata (Flowers)Present28.2 ± 1.828.8 ± 1.5 mdpi.com
Luvunga scandens4.595.278.5 nih.gov

Neuroprotective Activity: this compound has been mentioned in the context of neuroprotection, particularly concerning its antioxidant properties. It has been identified as a compound with neuroprotective effects and acts as an oxidative stress protector researchgate.net. Studies on the essential oil from Cinnamomum osmophloeum leaves, which contains this compound (5.0%), demonstrated that this essential oil exerted in vivo antioxidant activities in Caenorhabditis elegans researchgate.netnih.govacs.org. Specifically, this compound was found to play a key role against juglone-induced oxidative stress in C. elegans and prolonged its lifespan researchgate.netnih.govacs.org. Mechanistic studies indicated that the DAF-16 protein is required for this compound-mediated oxidative stress resistance and longevity in this organism researchgate.netnih.govacs.org. This compound's antioxidant potential is considered to contribute to its neuroprotective attributes researchgate.net.

Other Activities: Oxygenated derivatives of this compound have shown fungitoxic properties against Cladosporium cladosporioides and C. sphaerospermum researchgate.net. While the direct activity of this compound itself in this context is not explicitly detailed in the provided snippets, this highlights the potential for its metabolites or related compounds to possess antifungal effects.

Advanced Analytical and Methodological Approaches for Alloaromadendrene Research

Extraction and Isolation Techniques

Obtaining alloaromadendrene in a form suitable for analysis involves efficient extraction from its natural source followed by purification steps to isolate the compound of interest.

Hydrodistillation and Solvent Extraction Methodologies

Hydrodistillation is a common technique employed for the extraction of essential oils from plant materials. This method involves the distillation of plant material with water, where volatile compounds like this compound are vaporized and subsequently condensed and collected uwi.edunih.gov. Solvent extraction is another widely used method, where organic solvents are utilized to dissolve and extract lipophilic compounds, including sesquiterpenes like this compound, from plant tissues uwi.edu. Different solvents can yield varying compositions and quantities of extracted compounds uwi.eduresearchgate.net. For instance, studies comparing hydrodistillation and solvent extraction methods for essential oils have identified this compound as a common compound found in extracts obtained by both techniques uwi.edunkums.ac.ir. Microwave-assisted extraction is also explored as an alternative method, offering potential advantages such as reduced extraction time compared to hydrodistillation and solvent extraction uwi.edunih.gov.

Chromatographic Purification Strategies

Chromatographic techniques are essential for the isolation and purification of this compound from crude extracts, which often contain a complex mixture of compounds. Various chromatographic methods can be employed, including column chromatography, thin-layer chromatography (TLC), and gas chromatography (GC). These techniques separate compounds based on their differential affinities for a stationary phase and a mobile phase. For example, chemical constituents from plant extracts, including this compound, have been isolated and purified using chromatography on silica (B1680970) gel, MCI, and Sephadex LH-20 columns epa.gov. Countercurrent chromatography (CCC), a liquid-liquid chromatography technique, is also gaining popularity for the separation and purification of natural products, offering advantages such as high recovery rates and the absence of irreversible adsorption onto a solid stationary phase lupinepublishers.com.

Spectroscopic and Spectrometric Characterization

Once extracted and isolated, this compound is characterized using spectroscopic and spectrometric methods to confirm its identity and determine its structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC-MS is a powerful hyphenated technique widely used for the identification and quantification of volatile and semi-volatile compounds in complex mixtures, such as essential oils. In GC-MS, compounds are first separated based on their boiling points and interactions with the stationary phase in a gas chromatography column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of mass-to-charge ratio versus abundance, serves as a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries nih.govyoutube.com. GC-MS analysis has been extensively used to identify this compound in essential oils from various plant sources uwi.edunih.govnkums.ac.irimpactfactor.orgresearchgate.netuliege.benist.govresearchgate.netresearchgate.netnih.gov. The retention time in the gas chromatograph and the characteristic fragmentation pattern in the mass spectrum are key parameters used for the identification of this compound researchgate.net. For instance, this compound has been identified in the essential oil of Shorea robusta impactfactor.org, Agarwood researchgate.net, Eucalyptus camaldulensis uliege.be, Biebersteinia multifida uwi.edunkums.ac.ir, Sideritis species nih.gov, Zingiber officinale (ginger) researchgate.net, and Blumea mollis nih.gov using GC-MS.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is often used in conjunction with GC-MS for the quantitative analysis of the components in essential oils. GC-FID separates compounds similarly to GC-MS, but it uses a flame ionization detector, which measures the current produced by the ionization of carbon-containing compounds in a flame. The signal generated by the FID is proportional to the amount of the compound eluting from the column, making it suitable for determining the relative percentages or concentrations of the identified components researchgate.net. GC-FID analysis provides quantitative data that complements the qualitative information obtained from GC-MS uwi.edunih.govuliege.benist.govresearchgate.netnist.gov. Studies have used GC-FID to quantify this compound in essential oil samples uwi.eduuliege.beresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the types of atoms present, their connectivity, and their spatial arrangement youtube.comrsc.orgnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY, are used for the structural elucidation of natural products, including sesquiterpenes like this compound youtube.comnih.govd-nb.infod-nb.info. These techniques help in assigning signals to specific nuclei, determining coupling constants, and establishing through-space correlations, all of which are crucial for confirming the planar structure and relative and absolute configurations of complex molecules d-nb.infod-nb.info. NMR spectroscopy is indispensable for unequivocally confirming the structure of isolated this compound nih.govguidechem.com.

Advanced Volatile Analysis Techniques

The analysis of volatile compounds like this compound often involves techniques that can efficiently extract, separate, and identify components present in complex mixtures, often at low concentrations.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC/MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices. This method offers a solvent-free or solvent-reduced approach to sample preparation, making it environmentally friendly and suitable for analyzing headspace volatiles from plant materials. senescence.info

The process typically involves exposing a coated fiber to the headspace above a sample. Volatile compounds partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred onto the GC column for separation. senescence.info The separated compounds are subsequently detected and identified by a mass spectrometer.

HS-SPME-GC/MS has been successfully applied to analyze the volatile fraction of various plant species where this compound is a constituent. For instance, it has been used in the analysis of the volatile fraction of Ephedra species, where this compound was identified as one of the abundant sesquiterpene hydrocarbons, present in concentrations up to 33.20% of the total volatiles in some samples. wikipedia.org This technique allowed for the identification of a large number of volatile compounds, highlighting the chemical variability within different populations of Ephedra nebrodensis. wikipedia.org In another study focusing on Calystegia silvatica, HS-SPME-GC/MS enabled the identification of 44 volatile compounds, with sesquiterpene hydrocarbons being the predominant class, although this compound itself was reported in the essential oil profile obtained by a different method, but not listed in the volatile fraction analyzed by SPME in that specific study. wikipedia.org HS-SPME-GC/MS has also been employed in the analysis of volatile components in Salvia palaestina and different parts of Amomum species, where this compound was among the identified compounds. nih.govwikipedia.org The identification of volatile constituents is typically achieved by comparing their experimentally obtained retention indices and mass spectra with those listed in commercially available libraries like NIST and Wiley, and often confirmed by analyzing authentic standards under the same GC/MS conditions. nih.gov

The choice of SPME fiber coating is critical for efficient extraction and depends on the polarity and volatility of the target analytes. Studies often involve screening different fiber coatings, such as polymethylsiloxane (PDMS), Carboxen/polymethylsiloxane (CAR/PDMS), and polymethylsiloxane/divinylbenzene (PDMS/DVB), to optimize the extraction of the volatile fraction. wikipedia.org

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Olfactory Response Profiling

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify volatile compounds that elicit a physiological response from the antennae of insects. This method combines the separation capabilities of GC with the biological detection provided by an insect antenna, which serves as a highly sensitive and selective detector for behaviorally active compounds. nih.govnih.gov

In a GC-EAD system, the effluent from the GC column is split into two streams. One stream goes to a standard chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), for the separation and identification of all volatile components. The other stream is directed over an insect antenna, which is connected to electrodes that measure changes in electrical potential as olfactory receptors on the antenna are stimulated by the eluting compounds. nih.gov A response from the antenna, detected as a depolarization event (EAD signal), indicates that a particular compound eluting from the GC is perceived by the insect's olfactory system. By simultaneously recording the GC chromatogram and the EAD signal, researchers can correlate specific chemical compounds with biological activity. nih.gov

GC-EAD is particularly valuable in chemical ecology for identifying semiochemicals, such as attractants or repellents, from complex natural extracts. This compound has been identified as a compound that elicits antennal responses in certain insects. For example, in a study investigating the volatile organic compounds from Eucalyptus globulus extract that attract the elm leaf beetle (Xanthogaleruca luteola), GC-EAD analysis showed that this compound was one of the compounds that elicited a response from the antennae of female beetles. nih.govnih.gov Interestingly, male antennae in this study showed no response to any of the tested compounds, highlighting sex-specific olfactory perception. nih.govnih.gov GC-EAD has also been used in studies of other insects and their interactions with plant or fungal volatiles, where this compound has been among the compounds investigated for its electrophysiological activity. thegoodscentscompany.com These studies demonstrate the utility of GC-EAD in pinpointing which specific volatile compounds, including this compound, are biologically relevant to an organism's olfactory system.

Chemometric and Multivariate Statistical Analysis of this compound Profiles

The analysis of volatile profiles, particularly those obtained from complex biological samples using techniques like GC/MS, often generates large and intricate datasets. Chemometric and multivariate statistical analysis techniques are essential tools for extracting meaningful information, identifying patterns, and differentiating samples based on their chemical composition, including the relative abundance of compounds like this compound. wikipedia.orgfishersci.ca

Techniques such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are commonly applied to volatile profiling data. PCA is a dimensionality reduction technique that transforms the original variables (e.g., peak areas or concentrations of volatile compounds) into a smaller set of uncorrelated variables called principal components, while retaining most of the variance in the data. wikipedia.orgfishersci.ca This allows for visualization of the relationships between samples and variables in a reduced dimensional space, making it easier to identify trends, groupings, and outliers based on their volatile profiles. wikipedia.orgfishersci.ca CA is a technique used to group samples based on their similarity in chemical composition, forming clusters of samples with similar volatile profiles. wikipedia.org

These chemometric methods have been successfully applied in studies involving this compound-containing samples. For instance, multivariate chemometric techniques like CA and PCA were used to characterize samples of Ephedra nebrodensis according to their geographical origin based on their volatile composition analyzed by HS-SPME-GC/MS. wikipedia.org this compound was one of the key sesquiterpene hydrocarbons contributing to the volatile profile analyzed in this study. wikipedia.org In the analysis of Amomum species, PCA was performed on GC-MS results to differentiate between samples from different species and even different parts of the same species based on their volatile components, including this compound. wikipedia.org Another study utilized multivariate statistical analysis, including Fisher ratio, PCA, Multivariate Analysis of Variance (MANOVA), and Canonical Discriminant Analysis (CDA), to differentiate between Fennel and Anise fruits based on their volatile profiles, identifying this compound as one of the important compounds for this differentiation. wikipedia.org These examples demonstrate how chemometrics provides a powerful framework for interpreting complex volatile data and revealing underlying patterns related to factors such as botanical origin or geographical location.

Here is an example of how volatile composition data, including this compound, might be presented and analyzed using chemometrics (Illustrative Data - Not directly from a single source, but representative of the type of data analyzed):

Sample IDThis compound (%)β-Caryophyllene (%)Germacrene D (%)Limonene (B3431351) (%)α-Pinene (%)Geographical Origin
Sample A115.28.54.12.31.5Region X
Sample A218.17.93.82.51.7Region X
Sample B15.512.39.81.10.8Region Y
Sample B26.211.810.51.30.9Region Y
Sample C110.16.55.23.12.0Region Z
Sample C29.86.85.53.02.1Region Z

This table is illustrative and represents the type of quantitative data (e.g., relative percentages from GC-MS analysis) that would be subjected to chemometric analysis (like PCA or CA) to explore relationships between samples based on their volatile profiles.

Isotope Labeling Studies in Biosynthesis Research

Isotope labeling studies are indispensable tools for elucidating the complex pathways involved in the biosynthesis of natural products, including sesquiterpenes like this compound. By introducing substrates labeled with stable isotopes (such as ²H, ¹³C, ¹⁵N, or ¹⁸O) or radioisotopes (such as ¹⁴C or ³H) into a biological system, researchers can track the incorporation of these labeled atoms into the final product. The position and distribution of the isotopes in the isolated compound provide crucial information about the intermediates formed and the enzymatic reactions involved in the biosynthetic route.

Sesquiterpenes are derived from the universal precursor farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid diphosphate (B83284). wikipedia.orgmcw.edunih.gov The biosynthesis of diverse sesquiterpenes from FPP involves cyclization reactions catalyzed by sesquiterpene synthases, followed by potential further modifications such as oxidations or rearrangements. Isotope labeling studies have been instrumental in understanding the cyclization mechanisms and subsequent transformations in various sesquiterpene pathways. For example, studies using isotopically labeled FPP have helped to unravel the intricate cyclization cascades and hydride or methyl shifts that occur during the formation of different sesquiterpene skeletons. nih.gov

While specific detailed isotope labeling studies solely focused on the complete biosynthetic pathway leading exclusively to this compound were not prominently found in the provided search results, the technique is a standard approach in sesquiterpene biosynthesis research. Studies on the biosynthesis of other sesquiterpenes, such as patchouliol or artemisinin, have successfully employed isotope labeling to confirm proposed intermediates and reaction mechanisms. nih.govnih.gov For instance, isotopic labeling studies confirmed a 1,3-hydride shift in the biosynthesis of patchouliol from FPP. nih.gov Similarly, stable isotopic labels were used to demonstrate that dihydroartemisinic acid is a late-stage precursor to artemisinin. nih.gov The complexity of interpreting labeling patterns can be influenced by factors such as the presence of stored pools of precursors or products within the organism. thegoodscentscompany.com

Applying isotope labeling to study this compound biosynthesis would involve synthesizing isotopically labeled FPP or potential intermediates and feeding them to a biological system known to produce this compound. Analysis of the resulting labeled this compound using techniques like GC/MS or Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the positions of the incorporated isotopes, providing insights into the cyclization of FPP and any subsequent rearrangements or modifications that lead to the this compound structure. Such studies are vital for a comprehensive understanding of the enzymatic machinery and reaction mechanisms governing the formation of this specific sesquiterpene.

Synthetic Chemistry and Derivatization Strategies

Alloaromadendrene as a Chiral Building Block in Organic Synthesis

The chiral nature of (-)-Alloaromadendrene allows for its potential use as a chiral building block in organic synthesis, particularly in the formation of more complex molecules. smolecule.com Chiral building blocks are organic molecules possessing one or more stereocenters, serving as key precursors in the asymmetric synthesis of complex molecules. ambeed.combocsci.com Their ability to precisely control three-dimensional structure is crucial in various fields, including medicinal chemistry. ambeed.com

Stereoselective Synthesis of this compound Analogues

Stereoselective synthesis, a technique focusing on the selective formation of specific stereoisomers, is essential in creating complex organic molecules where spatial arrangement significantly impacts chemical behavior and biological activity. ijfans.org While the direct stereoselective synthesis of this compound analogues is an active area of research, related studies on the stereoselective synthesis of other sesquiterpenoids and cyclic structures provide relevant methodologies. For instance, stereoselective syntheses have been developed for chiral cyclopentyl- and cyclohexylamine (B46788) derivatives, highlighting approaches to control stereochemistry in cyclic systems. beilstein-journals.org Key strategies in stereoselective synthesis include asymmetric synthesis utilizing chiral catalysts and auxiliaries, stereospecific reactions, and retrosynthetic analysis. ijfans.org

Chemical Derivatization for Structure-Activity Relationship Studies

Chemical derivatization of this compound and related compounds is undertaken to explore structure-activity relationships (SAR). SAR studies investigate the link between chemical structure and biological activities to understand how modifications influence activity and toxicity. mdpi.com

Oxidation Reactions and Derivative Formation (e.g., (+)-apoaromadendrone)

Oxidation reactions are notable methods for converting (-)-Alloaromadendrene into derivatives. smolecule.com For example, oxidation processes can transform it into compounds such as (+)-apoaromadendrone. smolecule.com This transformation can be achieved through methods like ozonolysis or oxidation using potassium permanganate (B83412) and sodium periodate. smolecule.comwur.nl Similarly, (-)-alloapoaromadendrone has been obtained from (-)-alloaromadendrene. wur.nl

Cyclopropane (B1198618) Ring Opening and Rearrangement Reactions of Related Compounds

The cyclopropane ring present in aromadendranes is susceptible to ring-opening and rearrangement reactions, leading to the formation of different sesquiterpene skeletons, such as guaiane (B1240927) derivatives. researchgate.net This ring opening can occur under acidic conditions. researchgate.net For instance, treatment of isoledene, a compound related to aromadendrene (B190605), with acidic reagents like HSO₃F-SO₂FCl or BF₃·Et₂O can generate isoguaiene, involving the cleavage of the C2–C3 bond of the cyclopropane ring and leading to a guaiane skeleton. researchgate.net Similarly, acid-catalyzed selective cleavage of the cyclopropane ring in (-)-apoaromadendrone has been shown to yield (-)-isoapoaromadendrone. researchgate.net Ring expansion reactions involving cyclopropane-containing bicyclic intermediates are a common strategy in organic chemistry. wikipedia.org

Total Synthesis of Related Aromadendranes and Sesquiterpenoids

The total synthesis of aromadendranes and other related sesquiterpenoids is an active area of research, driven by their complex structures and potential biological activities. Various synthetic routes have been developed to construct the core skeletons of these molecules. Approaches often involve cyclization processes and functional group transformations. smolecule.com For example, total syntheses of compounds like (±)-aristolone and (+)-daphnepapytone A, which are aromadendrane or guaiane-derived sesquiterpenoids, have been reported, showcasing different synthetic strategies to build these complex frameworks. researchgate.netrsc.orgchemrxiv.org These syntheses often employ key steps such as intramolecular cyclization reactions and stereoselective transformations to control the formation of the desired stereoisomers. researchgate.netrsc.orgchemrxiv.org Early work also demonstrated the synthesis of (-)-aromadendrene and related sesquiterpenes. dntb.gov.ua

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10899740
(+)-Apoaromadendrone
(-)-Alloapoaromadendrone
Isoledene
Isoguaiene
(-)-Isoapoaromadendrone
(±)-Aristolone
(+)-Daphnepapytone A
(-)-Aromadendrene

Interactive Data Table Example (Based on oxidation reactions):

While detailed quantitative data on yields or reaction conditions for all derivatization reactions were not consistently available across the search results, the information on oxidation reactions can be presented conceptually in a table format.

Starting MaterialReagents/MethodProduct
(-)-AlloaromadendreneOzonolysis(+)-Apoaromadendrone
(-)-AlloaromadendreneKMnO₄ and NaIO₄(+)-Apoaromadendrone
(-)-Alloaromadendrene(Method not specified in detail)(-)-Alloapoaromadendrone
(+)-AromadendreneOzonolysis or KMnO₄ and NaIO₄(+)-Apoaromadendrone

This table illustrates the conversion of this compound and aromadendrene to apoaromadendrone derivatives through oxidation, as mentioned in the text.

Research Gaps and Future Perspectives in Alloaromadendrene Studies

Elucidation of Underexplored Biological Mechanisms

While alloaromadendrene has demonstrated various biological activities, the specific molecular mechanisms underlying these effects are often not fully understood. For instance, its protective effect against oxidative stress in Caenorhabditis elegans has been linked to the DAF-16 pathway, a FOXO transcription factor, but further detailed mechanistic studies are needed to fully map the pathways and targets involved in different organisms and biological contexts. researchgate.netnih.gov Future research should employ advanced biochemical and cell biology techniques to identify the specific proteins, enzymes, and signaling cascades that interact with this compound and its metabolites. Understanding these mechanisms at a fundamental level is crucial for validating its traditional uses and developing new therapeutic or agricultural applications.

Comprehensive Structure-Activity Relationship Studies with Pure this compound and its Derivatives

Current research often involves essential oils or plant extracts containing this compound, making it challenging to attribute observed activities solely to the compound itself. Comprehensive structure-activity relationship (SAR) studies using pure this compound and a range of its structurally modified derivatives are essential. researchgate.netresearchgate.netnih.govmdpi.com Such studies would systematically investigate how alterations to the tricyclic structure, functional groups, and stereochemistry impact its biological activities. This would involve synthesizing a library of this compound derivatives and evaluating their effects in various bioassays. The data obtained from these SAR studies would be invaluable for designing and synthesizing more potent, selective, and stable analogs with enhanced desired properties for specific applications.

Advanced Investigations into Ecological Roles and Complex Inter-species Interactions

This compound is a volatile organic compound produced by plants, suggesting potential roles in mediating interactions within ecosystems. researchgate.netresearchgate.net These roles could include attracting pollinators, deterring herbivores or pests, or influencing the growth of neighboring plants (allelopathy). researchgate.netmdpi.com While some studies touch upon the presence of sesquiterpenoids in plant defense or communication, the specific ecological functions of this compound and its involvement in complex inter-species interactions remain largely underexplored. unige.itnih.govfrontiersin.orgecologiaaustral.com.ar Future research should utilize advanced ecological methods, such as chemical ecology techniques, field experiments, and analyses of interaction networks, to investigate how this compound influences the behavior and interactions of insects, microorganisms, and other plants in natural and agricultural settings. researchgate.netecologiaaustral.com.ar

Development of Sustainable Production Methods

The extraction of this compound from natural plant sources can be limited by factors such as plant availability, geographical location, seasonal variations, and environmental impact. researchgate.net Developing sustainable and efficient production methods is crucial for ensuring a consistent and scalable supply for research and potential applications. This could involve optimizing extraction techniques to be more environmentally friendly, exploring alternative natural sources, or developing synthetic or semi-synthetic routes. researchgate.net Research into sustainable agriculture practices that enhance this compound production in cultivated plants or the potential for microbial fermentation as a production platform are promising avenues. nih.govconsensus.appebsco.com

Applications in Agricultural Science (e.g., Eco-friendly Bioherbicides, Pest Management)

Given its reported insecticidal, antibacterial, and antifungal properties, this compound holds significant potential for applications in agricultural science as an eco-friendly biopesticide or bioherbicide. mdpi.comresearchgate.netawsjournal.orgresearchgate.netnih.govmdpi.com However, research in this area is still in its early stages. Future studies should focus on evaluating the efficacy of pure this compound and its derivatives against a wider range of agricultural pests, pathogens, and weeds under controlled and field conditions. awsjournal.orgmdpi.com Research is needed to determine optimal application methods, concentrations, and formulations for different crops and target organisms. researchgate.net Furthermore, understanding its mode of action in target pests and its environmental fate is crucial for developing safe and effective agricultural products. nih.gov

Biotechnological Applications and Metabolic Engineering Optimization

Metabolic engineering offers a powerful approach to produce valuable natural compounds like this compound in controlled microbial systems. mdpi.comconsensus.appebsco.comresearchgate.netnih.gov While progress has been made in engineering microorganisms for the production of other sesquiterpenoids, optimizing pathways specifically for high-yield this compound production requires further research. mdpi.comresearchgate.net This involves identifying and engineering the key enzymes involved in this compound biosynthesis, optimizing metabolic pathways in suitable host organisms (e.g., bacteria or yeast), and improving fermentation processes. mdpi.comconsensus.appebsco.comnih.gov Future research should focus on strain development, pathway optimization, and fermentation scale-up to achieve economically viable production levels for various applications. consensus.appresearchgate.net

Integration with 'Omics' Technologies (e.g., Metabolomics, Transcriptomics)

Integrating 'omics' technologies, such as metabolomics and transcriptomics, can provide a holistic understanding of how this compound is synthesized, metabolized, and exerts its effects within biological systems. humanspecificresearch.orgnih.govparasiticplants.orgmedreport.foundation Metabolomics can help identify the complete set of metabolites produced in response to this compound exposure or during its biosynthesis. nih.govparasiticplants.org Transcriptomics can reveal changes in gene expression patterns associated with its production or biological activity. nih.govmedreport.foundation Combining these approaches can elucidate complex regulatory networks and identify potential targets for metabolic engineering or understanding its mechanisms of action. nih.govparasiticplants.org Future research should leverage these powerful tools to gain deeper insights into the biology of this compound.

Exploration of Novel Biotransformation Pathways

Research into the biotransformation of this compound, a tricyclic aromadendrane-type sesquiterpenoid, has revealed that microorganisms, particularly fungi, are capable of modifying its structure. These biotransformation processes can lead to the formation of novel compounds with potentially altered biological activities. While some microbial transformations of this compound and related aromadendranes have been investigated, the exploration of novel biotransformation pathways remains an active area with significant research gaps and future perspectives.

Existing research indicates that fungi such as Glomerella cingulata, Beauvaria densa, Beauvaria bassiana, Curvularia lunata, and Rhizopus sp. can metabolize this compound and its derivatives researchgate.netresearchgate.netcapes.gov.br. For instance, Glomerella cingulata has been shown to oxidize (+)-aromadendrene and (-)-alloaromadendrene, primarily at the double bond and one of the geminal methyl groups on the cyclopropane (B1198618) ring, yielding triols hydroxylated at specific positions (C-10, C-13, and C-14) researchgate.netresearchgate.net. Studies with Beauvaria densa, Beauvaria bassiana, Curvularia lunata, and Rhizopus sp. have demonstrated the biotransformation of (+)-10β,14-dihydroxy-allo-aromadendrane and (-)-allo-aromadendrone, resulting in various hydroxylated products and a diol formed through hydroxylation and concurrent reduction researchgate.netresearchgate.net.

Despite these findings, the full spectrum of microorganisms capable of transforming this compound and the diversity of metabolic pathways they employ are not yet fully understood. Many potential biotransformation routes, including those mediated by bacteria, yeasts, or other fungal species, may lead to the discovery of novel this compound derivatives with unique structural features and biological properties. The identification of specific enzymes responsible for these transformations, such as cytochrome P450 oxidases and other tailoring enzymes, is also crucial for understanding the mechanisms and potentially engineering pathways for targeted synthesis of desired compounds nih.gov.

Future research should focus on screening a wider range of microorganisms for their ability to biotransform this compound under various conditions. This could involve exploring diverse environmental niches for novel microbial strains with unique enzymatic capabilities. Furthermore, detailed investigations into the enzymatic machinery involved in known biotransformation pathways are needed to elucidate the precise steps and intermediates. This knowledge can then be applied to explore novel pathways through enzyme engineering and synthetic biology approaches, potentially leading to the production of this compound derivatives that are difficult to synthesize through conventional chemical methods nih.govbeilstein-journals.org.

The application of advanced analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, is essential for the identification and structural elucidation of novel biotransformation products. Metabolomics approaches can provide a comprehensive view of the metabolic changes occurring during microbial transformation, helping to map out previously unknown pathways acgpubs.orgscispace.com.

The exploration of novel biotransformation pathways of this compound holds promise for expanding the chemical diversity of this class of sesquiterpenoids and discovering new compounds with potential applications in various industries, including flavors, fragrances, and potentially pharmaceuticals, given the reported biological activities of some aromadendrane-type sesquiterpenes nih.govresearchgate.net.

Starting CompoundMicroorganismKey Transformation(s)Reference
(+)-AromadendreneGlomerella cingulataOxidation at double bond and geminal methyl group researchgate.netresearchgate.net
(-)-AlloaromadendreneGlomerella cingulataOxidation at double bond and geminal methyl group researchgate.netresearchgate.net
(+)-10β,14-dihydroxy-allo-aromadendraneBeauvaria spp., Curvularia lunata, Rhizopus sp.Hydroxylation researchgate.netresearchgate.net
(-)-Allo-aromadendroneCurvularia lunataHydroxylation and concurrent reduction of ketone carbonyl researchgate.netresearchgate.net
(-)-Allo-aromadendroneRhizopus sp.Oxidation at C(l) researchgate.netresearchgate.net

Q & A

Q. How is alloaromadendrene detected and quantified in plant tissues, and what methodological considerations are critical for accuracy?

this compound is typically identified and quantified using gas chromatography-mass spectrometry (GC-MS). Key steps include:

  • Sample preparation : Hydrodistillation (HD) or solvent-free microwave extraction (SFME) to isolate volatile compounds .
  • Internal standards : Use of Kovats indices for compound identification via retention times .
  • Statistical validation : Log or square-root transformations of data to meet normality assumptions for LSD mean separation tests (e.g., in avocado plant studies) .
  • Reproducibility : Triplicate sampling and biological replicates to account for intraspecies variability .

Q. What factors influence the distribution of this compound across different plant tissues (e.g., leaves vs. trunks)?

Tissue-specific distribution is influenced by:

  • Biosynthetic enzyme localization : Sesquiterpene synthases (STPS) and cytochrome P450 (CYP) activity in plastids or other organelles .
  • Ecological roles : Defense-related accumulation in non-leaf tissues (e.g., avocado trunks) where herbivory is less likely .
  • Environmental stress : Light exposure, pathogen attack, or nutrient availability altering terpenoid pathways .

Q. What extraction methods maximize this compound yield while preserving structural integrity?

  • SFME : Higher yields (5.2 mL/100 g in Clausena anisata) compared to HD (3.7 mL/100 g) due to reduced thermal degradation .
  • Green solvents : Deep eutectic solvents (DESs) paired with distillation improve yield (e.g., 45.31% alkenes in Melaleuca alternifolia) and reduce environmental impact .
  • Dodecane overlays : Used in algal systems to capture volatile sesquiterpenoids during in vivo biosynthesis .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in heterologous systems like Chlamydomonas reinhardtii?

  • Plastid-targeted expression : Co-localizing STPS and CYP enzymes (e.g., CYP12 with 66% functionalization efficiency) to enhance pathway flux .
  • Screening protocols : GC-FID/MS-based quantification of terpenoids (e.g., this compound oxide) across transformants (n=12 per strain) .
  • Chassis optimization : Removing transmembrane domains in CYPs to improve solubility and activity .

Q. What mechanisms underlie this compound’s bioactivity (e.g., anti-endotoxin effects), and how are these validated experimentally?

  • In vitro assays : Limulus amebocyte lysate (LAL) tests for endotoxin neutralization, as used in Pittosporum tobira seed extracts (3.8% this compound content) .
  • Molecular docking : Computational modeling of this compound’s interaction with targets like SARS-CoV-2 Mpro (Fig. 6 in JMPS 2020) .
  • Dose-response curves : Concentration-dependent activity validation (e.g., IC50 calculations in anti-inflammatory studies) .

Q. How do contradictory findings in this compound quantification across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Extraction bias : HD vs. SFME yielding different compound profiles (e.g., colorless vs. pale yellow oils in C. anisata) .
  • Analytical thresholds : GC-MS detection limits omitting trace amounts (e.g., absence in avocado leaves but presence in trunks) .
  • Taxonomic variability : Chemotype differences within species (e.g., Melaleuca alternifolia chemotypes altering terpinen-4-ol vs. This compound ratios) .
  • Resolution : Meta-analyses combining datasets (n≥3 studies) and standardized reporting per EPA EDD guidelines .

Methodological Frameworks

Q. What experimental designs are optimal for studying this compound’s ecological roles in plant-insect interactions?

  • Field trials : Paired sampling of herbivore-damaged vs. intact tissues to correlate this compound levels with defense induction .
  • Choice tests : Olfactometer assays to assess insect repellency (e.g., using in planta vs. synthetic this compound) .
  • Omics integration : Transcriptomic profiling of STPS/CYP genes under herbivory to link biosynthesis to ecological stimuli .

Q. How can researchers leverage computational tools to predict this compound’s physicochemical properties and reactivity?

  • QSAR modeling : Correlating molecular descriptors (e.g., logP, polar surface area) with bioactivity data .
  • Dynamics simulations : MD trajectories to study binding stability with proteins (e.g., Mpro) .
  • Spectral libraries : NIST/EPA/NIH MS databases for rapid GC-MS annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.